molecular formula C21H20ClN3O6S2 B2977642 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 896007-20-8

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B2977642
CAS No.: 896007-20-8
M. Wt: 509.98
InChI Key: GSAYQRJMVXSLBT-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a structurally complex molecule featuring a pyran-4-one core linked to a 1,3,4-thiadiazole moiety via a methylthio bridge. The thiadiazole ring is substituted with a propionamido group, while the pyran-3-yl ester component includes a 2-(4-chlorophenoxy)-2-methylpropanoate substituent. The ester group’s chlorophenoxy moiety may enhance lipophilicity, influencing pharmacokinetic behavior.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6S2/c1-4-17(27)23-19-24-25-20(33-19)32-11-14-9-15(26)16(10-29-14)30-18(28)21(2,3)31-13-7-5-12(22)6-8-13/h5-10H,4,11H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAYQRJMVXSLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic molecule that integrates multiple functional groups, which are known to exhibit diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.

Molecular Structure and Properties

The molecular formula of this compound is C24H27N3O8S2C_{24}H_{27}N_{3}O_{8}S_{2}, with a molecular weight of approximately 549.61 g/mol . The structure includes a pyran ring , a thiadiazole moiety , and various substituents that enhance its biological activity. The unique combination of these structural features contributes to its potential medicinal properties.

Antimicrobial Properties

Research indicates that compounds with thiadiazole and pyran rings often exhibit antimicrobial properties. Specifically, the thiadiazole component may enhance the compound's ability to inhibit bacterial growth and fungal infections. Preliminary studies suggest that modifications to the thiadiazole and pyran rings can significantly influence the interaction strength with microbial targets.

Anticancer Activity

The compound has shown promise in anticancer research. Its structural components may interact with specific cellular pathways involved in cancer proliferation and apoptosis. Studies have indicated that similar compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines.

Enzyme Inhibition

Interaction studies have focused on the compound's binding affinity to various enzymes. The presence of the thiadiazole moiety is particularly significant as it may enhance enzyme inhibition, which is crucial for therapeutic applications targeting metabolic pathways.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the formation of the pyran ring and the introduction of the thiadiazole moiety. These synthetic routes are essential for developing derivatives with improved biological properties or altered pharmacokinetics.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-propionamido-thiadiazoleContains a thiadiazole ringAntimicrobial properties
Pyran-based antifungal agentsPyran ring structureAntifungal activity
Benzoate derivativesEster functionalityDiverse biological effects

This table highlights how similar structural features can lead to varying biological activities, emphasizing the importance of specific modifications in enhancing efficacy.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against Staphylococcus aureus. The incorporation of propionamido groups was found to enhance this effect.
  • Anticancer Research : In vitro studies showed that related pyran derivatives could inhibit tumor growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Enzyme Interaction : Research focusing on enzyme inhibition revealed that compounds with similar structures could effectively inhibit enzymes involved in cancer metabolism, suggesting potential for therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Thiadiazole Substituents: The target compound’s propionamido group (CH₂CH₂CONH-) contrasts with the thiophene-2-amido group in CAS 896017-15-3. Propionamido’s aliphatic chain could enhance solubility compared to aromatic substituents .

CAS 896019-04-8’s 5-chloro-2-methoxybenzoate lacks the methyl branch, reducing steric hindrance but introducing methoxy-mediated polarity .

Physicochemical and Spectroscopic Comparisons

NMR Profiling

Evidence from analogous compounds (e.g., Rapa and derivatives in ) demonstrates that substituent changes in regions corresponding to the thiadiazole and ester groups (e.g., positions 29–36 and 39–44) produce distinct NMR chemical shifts. For instance:

  • The 4-chlorophenoxy group in the target compound would likely deshield nearby protons, shifting signals downfield compared to CAS 896017-15-5’s phenoxy group .
  • The propionamido chain’s methylene protons (δ ~2.3–2.5 ppm) may differ from the thiophene-2-amido’s aromatic protons (δ ~7.0–7.5 ppm) .

Lipophilicity and Solubility

  • The target compound’s logP is predicted to be higher than CAS 896017-15-5 due to the chlorophenoxy group’s hydrophobicity but lower than CAS 896019-04-8’s methoxybenzoate, which balances polarity and lipophilicity .

Reactivity and Stability

  • The methyl branch in the target’s ester group may hinder hydrolysis compared to linear esters, enhancing stability under physiological conditions .
  • Thiophene-2-amido in CAS 896017-15-5 could participate in electrophilic substitution reactions, unlike the saturated propionamido chain in the target compound .

Q & A

Q. What kinetic studies are recommended for hydrolysis of the ester linkage?

  • Conduct pH-dependent stability assays (pH 1–9) at 37°C. Monitor ester hydrolysis via UV-Vis (λ = 270 nm for released 2-methylpropanoate) and fit data to pseudo-first-order kinetics. Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How to optimize reaction yields for large-scale synthesis?

  • Flow chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Amberlyst-15) to enhance mixing and reduce reaction time.
  • Process analytical technology (PAT) : Use inline FTIR to automate reagent addition and maintain stoichiometric balance .

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